Nicotinate

説明

特性

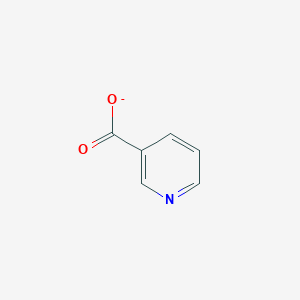

分子式 |

C6H4NO2- |

|---|---|

分子量 |

122.1g/mol |

IUPAC名 |

pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1 |

InChIキー |

PVNIIMVLHYAWGP-UHFFFAOYSA-M |

SMILES |

C1=CC(=CN=C1)C(=O)[O-] |

正規SMILES |

C1=CC(=CN=C1)C(=O)[O-] |

同義語 |

3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |

製品の起源 |

United States |

Foundational & Exploratory

The Neuroprotective Mechanisms of Nicotinate: A Technical Guide for Researchers

Abstract: Nicotinate, commonly known as niacin or vitamin B3, is a critical micronutrient with increasingly recognized pleiotropic effects within the central nervous system (CNS). Beyond its classical role in cellular metabolism, this compound and its derivatives are key modulators of neuronal survival, inflammation, and function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective actions of this compound in neuronal cells. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and neurological injuries. This document details the primary signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Mechanisms of Action in Neuronal Cells

This compound exerts its effects in the CNS through several interconnected mechanisms. The two primary pathways involve its function as a ligand for the G-protein coupled receptor GPR109A and its role as the essential precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).

GPR109A-Mediated Anti-Inflammatory Signaling

This compound is a high-affinity agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2] This receptor is expressed on various immune cells, including microglia and macrophages, as well as in the brain.[1][3] Activation of GPR109A is a cornerstone of this compound's potent anti-inflammatory effects in the CNS.[1][4]

Upon binding, this compound activates GPR109A, which couples to a Gi protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] More critically for the anti-inflammatory response, GPR109A activation inhibits the nuclear translocation of the phosphorylated form of nuclear factor-κB (p-NF-κB).[1][6] By preventing p-NF-κB from entering the nucleus, this compound suppresses the transcription of pro-inflammatory genes, leading to a significant reduction in the production of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1] Studies have shown that in inflammatory conditions like Parkinson's disease (PD), GPR109A is upregulated, and niacin treatment can inhibit this upregulation, thereby reducing neuroinflammation.[1][7] This mechanism suggests that targeting GPR109A could be a viable strategy for diseases with a strong neuroinflammatory component.[3][4]

NAD+ and NADP+ Synthesis: Fueling Neuronal Resilience

Niacin is an indispensable precursor for the synthesis of the coenzymes NAD+ and NADP+.[8][9] These molecules are central to cellular function, acting as critical cofactors in hundreds of redox reactions essential for energy metabolism.[10] In neuronal cells, which have high energy demands, maintaining optimal NAD+ levels is crucial for ATP production through mitochondrial respiration.[11][12]

Beyond bioenergetics, NAD+ serves as a substrate for several key signaling enzymes:

-

Poly(ADP-ribose) Polymerases (PARPs): Activated by DNA damage, PARP-1 consumes NAD+ to create poly(ADP-ribose) chains on nuclear proteins to signal for and facilitate DNA repair.[13][14] While essential, overactivation of PARP-1 in response to severe neuronal stress (e.g., ischemia or excitotoxicity) can lead to significant NAD+ and ATP depletion, culminating in cell death.[13] Nicotinamide, a form of niacin, can inhibit PARP activity, thereby preserving cellular energy stores and promoting neuronal survival under stress.[13]

-

Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that regulate gene expression, mitochondrial function, and cellular stress responses.[10][14] By modulating the activity of sirtuins, niacin can influence pathways related to longevity and neuroprotection.[8]

-

CD38/157 Glycohydrolases: These enzymes consume NAD+ to generate calcium-mobilizing messengers like cyclic ADP-ribose.[13]

The availability of niacin directly impacts the cellular NAD+ pool, which in turn governs the cell's ability to produce energy, repair DNA damage, and mount effective stress responses, all of which are vital for neuronal health and survival.[8][15]

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in both acute injuries and chronic neurodegenerative diseases.[9][16] this compound and its derivatives exhibit significant antioxidant properties.[9][11] The coenzyme NADPH, derived from NADP+, is the primary reducing equivalent for the glutathione (B108866) reductase system, which is a major cellular antioxidant defense mechanism.[8]

Furthermore, treatment with nicotinamide has been shown to reduce oxidative stress by increasing the expression of key antioxidant proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1).[17] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2/HO-1 pathway, nicotinamide enhances the intrinsic capacity of neuronal cells to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[17]

Quantitative Data Summary

The neuroprotective effects of this compound and its derivatives have been quantified in various preclinical models. The following tables summarize key findings from studies on Parkinson's disease and Alzheimer's disease models.

Table 1: Effects of Nicotinamide (NAM) in an MPTP-Induced Parkinson's Disease Mouse Model[17]

| Analyte/Parameter | Brain Region | Effect of MPTP | Effect of MPTP + NAM Treatment | Fold Change (NAM vs. MPTP) |

| α-synuclein | Striatum & SNpc | Increased | Reduced | ~2.5-fold decrease |

| Tyrosine Hydroxylase (TH) | Striatum & SNpc | Decreased | Increased | ~0.5-fold increase |

| Dopamine (B1211576) Transporter (DAT) | Striatum & SNpc | Decreased | Increased | ~0.5-fold increase |

| Nrf2 Expression | Brain | - | Increased | ~0.5 to 1.0-fold increase |

| HO-1 Expression | Brain | - | Increased | ~0.5 to 1.0-fold increase |

| TLR-4 | Brain | Increased | Reduced | ~0.5 to 2.0-fold decrease |

| p-NFκB | Brain | Increased | Reduced | ~0.5 to 2.0-fold decrease |

| COX-2 | Brain | Increased | Reduced | ~0.5 to 2.0-fold decrease |

SNpc: Substantia nigra pars compacta

Table 2: Effects of Niacin Supplementation in an Alzheimer's Disease Mouse Model[2]

| Parameter | Brain Region | Effect of Niacin Treatment |

| Amyloid Plaque Number | Subiculum, Hippocampus, Cortex | Reduced |

| Amyloid Plaque Area | Subiculum, Hippocampus, Cortex | Reduced |

| Working Memory Deficits | - | Rescued |

| Microglia Engagement | Around Amyloid Deposits | Increased |

| Amyloid-β Engulfment | By Microglia | Increased |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Protocol: MPTP-Induced Parkinson's Disease Mouse Model

This protocol is based on the methodology used to assess the neuroprotective effects of nicotinamide against MPTP-induced neurodegeneration.[17]

1. Animals: Male C57BL/6N mice, 8 weeks old, with an average body weight of 25–30 g. 2. Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for one week prior to the experiment. 3. Grouping (n=10 per group):

- Control Group: Receives intraperitoneal (i.p.) injections of saline for 10 days.

- NAM Group: Receives i.p. injections of nicotinamide (NAM) at 500 mg/kg for 10 days.

- MPTP Group: Receives i.p. saline for the first 5 days, followed by i.p. injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg for 5 days.

- MPTP + NAM Group: Receives i.p. NAM (500 mg/kg) for 10 days and i.p. MPTP (30 mg/kg) for the last 5 days of treatment. 4. Behavioral Analysis: Conduct a battery of motor function tests (e.g., pole test, wire hang test) to assess Parkinsonian-like motor deficits. 5. Tissue Processing: Following the final treatment and behavioral tests, euthanize the mice. Perfuse transcardially with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue (striatum and substantia nigra) for biochemical analysis. 6. Endpoint Analysis:

- Western Blotting: Quantify protein levels of tyrosine hydroxylase (TH), dopamine transporter (DAT), α-synuclein, Nrf2, HO-1, TLR-4, p-NFκB, and COX-2.

- Immunohistochemistry: Perform staining for TH-positive neurons in the substantia nigra pars compacta to assess dopaminergic neuron survival.

Protocol: In Vitro Macrophage Anti-Inflammatory Assay

This protocol is based on the methodology to assess the anti-inflammatory action of niacin via the GPR109A receptor in a macrophage cell line.[1][6]

1. Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator. 2. GPR109A Knockdown (Optional): To confirm receptor-dependency, transfect a subset of cells with GPR109A-specific siRNA or a scrambled control siRNA according to the manufacturer's protocol. 3. Treatment:

- Seed cells in appropriate plates (e.g., 6-well plates for protein analysis).

- Pre-treat cells with niacin at various concentrations for a specified time (e.g., 1 hour).

- Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes for signaling analysis, 24 hours for cytokine measurement). 4. Endpoint Analysis:

- Nuclear Fractionation and Western Blot: Isolate nuclear and cytoplasmic fractions. Perform Western blotting on the nuclear fraction to detect and quantify the translocation of p-NF-κB.

- Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA expression levels of pro-inflammatory cytokines like Il1b and Il6.

- ELISA: Measure the concentration of secreted IL-1β and IL-6 in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is multifaceted, conferring neuroprotection through potent anti-inflammatory, bioenergetic, and antioxidant pathways. The activation of the GPR109A receptor presents a direct pathway for mitigating neuroinflammation, a common pathology in many neurological disorders.[1][4] Concurrently, this compound's role as the precursor to NAD+ is fundamental to maintaining neuronal energy metabolism, promoting DNA repair, and ensuring cellular resilience in the face of stress.[8][14]

The quantitative data from preclinical models of Parkinson's and Alzheimer's diseases are compelling, demonstrating that this compound supplementation can ameliorate key pathological hallmarks and rescue functional deficits.[2][17] The detailed protocols provided herein offer a foundation for further investigation into these mechanisms.

Future research should focus on elucidating the long-term efficacy and safety of high-dose niacin supplementation in clinical settings.[14] Further exploration of the interplay between GPR109A signaling and NAD+ metabolism in different neuronal and glial cell types will be crucial. The development of more specific GPR109A agonists with improved side-effect profiles or novel strategies to boost the neuronal NAD+ pool could pave the way for a new class of therapeutics for devastating neurodegenerative diseases.

References

- 1. Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A | MDPI [mdpi.com]

- 2. Niacin Limits Alzheimer’s in Mice [nmn.com]

- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A | Semantic Scholar [semanticscholar.org]

- 8. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nootropicsexpert.com [nootropicsexpert.com]

- 12. The Cognitive Benefits of Niacin (Vitamin B3) | THE MINDFUL STEWARD [themindfulsteward.com]

- 13. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Niacin (Vitamin B3) in Neurodegenerative Disorders: A Comprehensive Review of its Effects on Alzheimer's Parkinson's and Huntington's Diseases - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]

- 15. What Does Niacin Do for The Body? 7 Benefits and 5 Side Effects [medicinenet.com]

- 16. Frontiers | Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium [frontiersin.org]

- 17. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nicotinate Metabolic Pathway in Yeast

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions central to metabolism.[1] Beyond its role as a redox carrier, NAD+ is a critical substrate for various signaling pathways, including those regulated by sirtuins (e.g., Sir2 and Hst1 in yeast), which are NAD+-dependent deacetylases involved in transcriptional regulation, genome stability, and aging.[2][3][4] Consequently, the metabolic pathways that govern intracellular NAD+ pools are of significant interest for both fundamental biological research and the development of therapeutic agents targeting metabolism and age-related diseases.

In the budding yeast Saccharomyces cerevisiae, a model eukaryote, NAD+ homeostasis is maintained through a network of biosynthetic pathways, including de novo synthesis from tryptophan and salvage pathways that recycle NAD+ precursors.[2] The primary route for NAD+ synthesis, particularly under standard laboratory growth conditions, is the Preiss-Handler salvage pathway, which utilizes nicotinic acid (NA) and nicotinamide (NAM).[2][5] This guide provides a detailed technical overview of the nicotinate metabolic pathway in yeast, focusing on its core enzymatic steps, regulation, and the experimental methodologies used for its analysis.

The Core this compound (Preiss-Handler) Salvage Pathway

The Preiss-Handler pathway is the primary route for NAD+ biosynthesis from nicotinic acid in yeast.[2][5] It is a highly conserved pathway that efficiently converts exogenous and recycled nicotinic acid into NAD+. The pathway consists of three core enzymatic steps that sequentially transform nicotinic acid into nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+.

The key enzymes and transformations in the yeast Preiss-Handler pathway are:

-

This compound Phosphoribosyltransferase (Npt1): This enzyme catalyzes the first committed step of the pathway, transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid to form nicotinic acid mononucleotide (NaMN).

-

This compound Mononucleotide Adenylyltransferase (Nma1/Nma2): These enzymes, also known as NMNATs, catalyze the adenylylation of NaMN using ATP to produce nicotinic acid adenine dinucleotide (NaAD).[2]

-

NAD+ Synthetase (Qns1): In the final step, Qns1 catalyzes the amidation of the carboxyl group of NaAD, using glutamine as the nitrogen donor, to produce NAD+.[6][7]

Additionally, the enzyme Nicotinamidase (Pnc1) plays a crucial role by converting nicotinamide (NAM), a byproduct of NAD+-consuming reactions (such as those catalyzed by sirtuins), into nicotinic acid, thereby feeding it back into the Preiss-Handler pathway.[8]

Quantitative Data

Quantitative analysis of the this compound metabolic pathway is essential for understanding its flux and regulation. This includes determining the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism | Reference(s) |

| Pnc1 | Nicotinamide | 2 - 110 µM | > 1 s⁻¹ (kcat) | S. cerevisiae | [8] |

| ADH | Ethanol | 21.5 mM | 0.426 | S. cerevisiae | [9] |

| Invertase | Sucrose | 0.3410 mg/ml | 0.5953 µm/min/mg | S. cerevisiae | [10] |

Note: Vmax values are presented as reported in the literature and may have different units.

Intracellular Metabolite Concentrations

The intracellular concentrations of NAD+ and its precursors can vary depending on the growth conditions, such as the availability of glucose and nicotinic acid in the medium.

| Metabolite | Concentration Range (µM) | Growth Condition | Reference(s) |

| NAD+ | ~500 | Standard Media | [4] |

| Nicotinic Acid (NA) | < 0.5 | All Conditions | [4] |

| Nicotinic Acid Adenine Dinucleotide (NAAD) | < 0.1 | Standard Media | [4] |

| NAD+ | 1.0 - 2.0 mM | General Estimate | [11] |

Experimental Protocols

The analysis of the this compound metabolic pathway relies on a variety of biochemical and analytical techniques. Below are detailed protocols for key experiments.

Protocol 1: Quantification of NAD+ and NADH by HPLC

This protocol is adapted from methodologies for the simultaneous extraction and quantification of NAD+ and NADH from S. cerevisiae.[12][13][14]

1. Sample Preparation and Metabolite Extraction:

-

Cell Culture: Grow S. cerevisiae cultures in the desired liquid medium (e.g., YPD or synthetic defined medium) to the desired cell density (e.g., mid-log phase, ~10⁸ cells/mL).

-

Harvesting: Harvest approximately 10⁸ cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold sterile water to remove residual media components.

-

Lysis: Resuspend the cell pellet in 500 µL of ice-cold, nitrogen-saturated 50 mM ammonium (B1175870) acetate (B1210297). Lyse the cells using bead beating with glass beads under non-oxidizing conditions. This can be achieved by performing the lysis in an ice-cold environment and under a stream of nitrogen.

-

Protein Precipitation: Add 1.5 mL of ice-cold, nitrogen-saturated acetonitrile/50 mM ammonium acetate (3:1 v/v) to the cell lysate to precipitate proteins.

-

Clarification: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Solvent Removal: Transfer the supernatant to a new tube and perform a chloroform (B151607) extraction to remove the organic solvent. The aqueous phase containing the metabolites is retained.

-

Drying and Resuspension: Dry the aqueous phase using a vacuum concentrator and resuspend the metabolite extract in a known volume (e.g., 200 µL) of 50 mM ammonium acetate.

2. HPLC Analysis:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is suitable for separating NAD+ and NADH.

-

Mobile Phase: A gradient of ammonium acetate buffer and methanol (B129727) is typically used for separation.

-

Detection: Monitor the absorbance at 260 nm for both NAD+ and NADH, and at 340 nm specifically for NADH.

-

Quantification: Generate standard curves using known concentrations of pure NAD+ and NADH to quantify the amounts in the yeast extracts.

Protocol 2: General Enzyme Activity Assay in Yeast Cell Extracts

This protocol provides a general framework for measuring the activity of a specific enzyme in yeast cell extracts.[8][15][16]

1. Preparation of Yeast Cell Extracts:

-

Follow the cell culture, harvesting, and washing steps as described in Protocol 1.

-

Resuspend the cell pellet in an appropriate ice-cold lysis buffer containing protease inhibitors. The buffer composition should be optimized for the enzyme of interest.

-

Lyse the cells by bead beating or other mechanical disruption methods on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant, which contains the soluble proteins, and determine the total protein concentration using a standard method like the Bradford assay.

2. Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer, substrates, and any necessary cofactors for the enzyme of interest.

-

Initiation: Start the reaction by adding a known amount of the yeast cell extract to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Measurement: Monitor the reaction progress over time. This can be done by measuring the change in absorbance or fluorescence of a substrate or product using a spectrophotometer or fluorometer. For example, the activity of NAD+-dependent dehydrogenases can often be monitored by the change in absorbance at 340 nm due to the production or consumption of NADH.

-

Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction and normalize it to the total protein concentration in the extract.

Regulation of the this compound Metabolic Pathway

The flux through the this compound metabolic pathway is tightly regulated to maintain NAD+ homeostasis in response to changing cellular conditions. Key regulators in yeast are the NAD+-dependent deacetylases of the sirtuin family, particularly Sir2 and Hst1.

Transcriptional Regulation by Sir2 and Hst1:

-

Hst1: In a complex with Sum1, Hst1 acts as a transcriptional repressor of the de novo NAD+ synthesis pathway genes (BNA genes).[4] When NAD+ levels are high, Hst1 is active and represses the energetically expensive de novo pathway, favoring the salvage pathway.[2][17]

-

Sir2: Sir2 activity is directly dependent on NAD+ concentration. It plays a crucial role in chromatin silencing and lifespan regulation.[3][4] The activity of Sir2 also produces nicotinamide (NAM), which is a feedback inhibitor of sirtuins. The recycling of NAM back to nicotinic acid by Pnc1 is therefore critical for maintaining high Sir2 activity.[8]

Nutrient Signaling Pathways:

Several nutrient-sensing pathways converge to regulate NAD+ metabolism:

-

TOR (Target of Rapamycin) and PKA (Protein Kinase A): These pathways are central to sensing nutrient availability (e.g., glucose, nitrogen). They can influence the expression of genes involved in NAD+ metabolism, including PNC1, through the regulation of stress-responsive transcription factors.[2]

-

PHO (Phosphate-responsive) Pathway: This pathway has been linked to the regulation of NAD+ metabolism, particularly in the mobilization of NAD+ precursors.[6]

Conclusion

The this compound metabolic pathway is a central hub in yeast cellular physiology, intricately linking nutrient availability to fundamental processes such as gene expression, metabolic regulation, and aging. A thorough understanding of this pathway, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for researchers in both academic and industrial settings. For drug development professionals, the enzymes of this pathway, particularly those that are conserved across species or are unique to pathogenic fungi, represent potential targets for novel therapeutic interventions. The continued investigation into the quantitative dynamics and regulatory networks of this compound metabolism in yeast will undoubtedly provide further insights into cellular homeostasis and offer new avenues for biotechnological and therapeutic applications.

References

- 1. Benchmarking Non-Targeted Metabolomics Using Yeast-Derived Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Yeast Sirtuins by NAD+ Metabolism and Calorie Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. archipel.uqam.ca [archipel.uqam.ca]

- 6. researchgate.net [researchgate.net]

- 7. Saccharomyces cerevisiae QNS1 codes for NAD(+) synthetase that is functionally conserved in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsra.net [ijsra.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. The kinetics of enzyme changes in yeast under conditions that cause the loss of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Yeast optimizes metal utilization based on metabolic network and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic Activity Assays in Yeast Cell Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A graph layout algorithm for drawing metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Nicotinate Mononucleotide: A Technical Guide

Abstract

Nicotinate mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a myriad of cellular processes, including metabolism, DNA repair, and cell signaling. The enzymatic synthesis of NaMN offers a highly specific and efficient alternative to chemical methods, providing a direct route to this key NAD+ precursor. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of NaMN. It is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and the development of therapeutics targeting related pathways. This document details the primary enzymatic routes for NaMN synthesis, comprehensive experimental protocols, and quantitative data to facilitate the practical application of these techniques in a laboratory setting.

Introduction

This compound mononucleotide (NaMN) is a central molecule in the de novo and Preiss-Handler pathways of NAD+ biosynthesis.[1][2] In the de novo pathway, quinolinic acid, derived from tryptophan, is converted to NaMN by the enzyme quinolinate phosphoribosyltransferase (QPRT).[3] The Preiss-Handler pathway utilizes dietary nicotinic acid (niacin), which is converted to NaMN by this compound phosphoribosyltransferase (NaPRT).[4] Given the critical role of NAD+ in cellular health and disease, the enzymatic synthesis of its precursors, such as NaMN, is of significant interest for research and therapeutic applications.[5] Enzymatic methods provide stereospecific products under mild reaction conditions, avoiding the harsh reagents and potential byproducts associated with chemical synthesis.

This guide focuses on the two primary enzymes responsible for NaMN synthesis:

-

Quinolinate Phosphoribosyltransferase (QPRT; EC 2.4.2.19): Catalyzes the conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN, with the release of pyrophosphate (PPi) and carbon dioxide (CO2).[6]

-

This compound Phosphoribosyltransferase (NaPRT; EC 2.4.2.11): Catalyzes the reaction between nicotinic acid (NA) and PRPP to form NaMN and PPi.[7]

Understanding the kinetics, reaction conditions, and analytical methods for these enzymatic reactions is crucial for the successful laboratory-scale production and study of NaMN.

Biosynthetic Pathways of this compound Mononucleotide

NaMN is synthesized through two main pathways that converge on this common intermediate before proceeding to the formation of nicotinic acid adenine dinucleotide (NaAD) and ultimately NAD+.

De Novo Synthesis Pathway

The de novo pathway constructs NAD+ from the essential amino acid tryptophan. In a series of enzymatic steps, tryptophan is converted to quinolinic acid. The final committed step in this pathway leading to the pyridine (B92270) nucleotide is the conversion of quinolinic acid to NaMN, catalyzed by QPRT.

Preiss-Handler (Salvage) Pathway

The Preiss-Handler pathway is a salvage pathway that utilizes nicotinic acid (a form of vitamin B3) from the diet or from the degradation of NAD+. NaPRT is the key enzyme in this pathway, catalyzing the conversion of nicotinic acid and PRPP to NaMN.

Quantitative Data on Enzymatic Synthesis

The efficiency of NaMN synthesis is dependent on the kinetic properties of the enzymes and the reaction conditions. The following tables summarize key quantitative data for QPRT and NaPRT from various sources.

Table 1: Kinetic Parameters of Quinolinate Phosphoribosyltransferase (QPRT)

| Organism | Substrate | Km (µM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Homo sapiens (recombinant) | Quinolinate | 21.6 | 85 nmol/min/mg | 7.2 | 37 | [8] |

| Homo sapiens (recombinant) | PRPP | 23.2 | - | 7.2 | 37 | [8] |

| Homo sapiens (liver) | Quinolinate | 5.6 | - | - | - | [9] |

| Homo sapiens (liver) | PRPP | 23 | - | - | - | [9] |

| Mycobacterium tuberculosis | Quinolinate | 80 | 0.12 s-1 (kcat) | 9.2 | 60 | [10] |

| Mycobacterium tuberculosis | PRPP | 390 | 0.14 s-1 (kcat) | 9.2 | 60 | [10] |

| Salmonella typhimurium | Quinolinate | 25 | - | - | - | [11] |

| Salmonella typhimurium | PRPP | 30 | - | - | - | [11] |

Table 2: Kinetic Parameters of this compound Phosphoribosyltransferase (NaPRT)

| Organism | Substrate | Km (µM) | Notes | Reference(s) |

| Homo sapiens (recombinant) | This compound | - | Characterized, but specific Km not provided in abstract. | [12] |

| Homo sapiens (recombinant) | PRPP | - | ATP showed dual stimulation/inhibition. | [12] |

| Mammalian (general) | Nicotinamide (for NAMPT) | 0.92 - 1.24 | For comparison with the related NAMPT enzyme. | [13] |

Note: Detailed kinetic data for NaPRT is less consistently reported in the readily available literature compared to QPRT.

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity assays of QPRT and NaPRT, as well as analytical methods for NaMN quantification.

Recombinant Enzyme Expression and Purification

A common workflow for obtaining active recombinant QPRT or NaPRT for enzymatic synthesis is outlined below.

Protocol 1: Expression and Purification of His-tagged Human QPRT [14]

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the human QPRT gene fused to a 6xHis-tag.

-

Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

-

Scale-up and Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to culture overnight at 20°C.

-

Harvesting: Pellet the cells by centrifugation and store at -80°C or proceed directly to purification.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged QPRT from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

Enzymatic Activity Assays

Protocol 2: Spectrophotometric Assay for QPRT Activity [10]

This assay measures the increase in absorbance at 266 nm resulting from the formation of NaMN from quinolinic acid.

-

Reaction Mixture Preparation: In a total volume of 100 µL, prepare a reaction mixture containing:

-

50 mM KH2PO4 buffer (pH 7.2)

-

6 mM MgCl2

-

Varying concentrations of quinolinic acid (e.g., 0.02–0.4 mM for Km determination)

-

Varying concentrations of PRPP (e.g., 0.02–1.5 mM for Km determination)

-

-

Enzyme Addition: Add a known amount of purified QPRT (e.g., 1.62 µM) to initiate the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 266 nm at 37°C for a set period (e.g., 20 minutes) using a spectrophotometer. The rate of reaction is calculated from the initial linear portion of the absorbance curve, using a molar extinction coefficient for NaMN formation (ΔA266 = 920 M-1cm-1).

Protocol 3: Coupled Fluorometric Assay for NaPRT Activity [15]

This is a continuous coupled assay where the product NaMN is converted to NADH, which is then measured fluorometrically.

-

Coupling Enzyme Mix: Prepare a mixture of coupling enzymes:

-

This compound mononucleotide adenylyltransferase (NadD)

-

NAD+ synthetase (NadE)

-

Alcohol dehydrogenase (ADH)

-

-

Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Substrates: Nicotinic acid and PRPP at desired concentrations.

-

Coupling enzyme mix.

-

Ethanol (as a substrate for ADH).

-

-

Enzyme Addition: Add purified NaPRT to start the reaction.

-

Measurement: Monitor the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a microplate reader.

Analytical Methods for NaMN Quantification

Accurate quantification of the synthesized NaMN is essential. HPLC and LC-MS/MS are the most common and reliable methods.

Protocol 4: HPLC Quantification of NaMN [15]

-

Sample Preparation: Terminate the enzymatic reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.

-

HPLC System: Use a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase is an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 3.0) with a small percentage of an organic solvent like methanol (B129727) (e.g., 90:10 v/v).

-

Detection: Monitor the elution profile using a PDA or UV detector at 261 nm.

-

Quantification: Determine the concentration of NaMN by comparing the peak area of the sample to a standard curve generated with known concentrations of a NaMN standard.

Protocol 5: LC-MS/MS Quantification of NaMN and Related Metabolites [1][16]

LC-MS/MS offers higher sensitivity and specificity for the analysis of NaMN in complex biological matrices.

-

Sample Preparation: Similar to the HPLC protocol, extract the metabolites and remove proteins.

-

Chromatography: Employ a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column, depending on the specific method.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for NaMN and an internal standard. For example, the transition for NaMN could be m/z 335 -> 124.

-

Quantification: Quantify NaMN based on the peak area ratio of the analyte to a stable isotope-labeled internal standard.

Conclusion

The enzymatic synthesis of this compound mononucleotide provides a robust and specific method for producing this key NAD+ precursor. By leveraging the catalytic activities of quinolinate phosphoribosyltransferase and this compound phosphoribosyltransferase, researchers can efficiently generate NaMN for a variety of applications, from fundamental studies of NAD+ metabolism to the development of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the successful implementation of these enzymatic synthesis strategies in the laboratory. Careful optimization of reaction conditions and the use of precise analytical techniques are paramount to achieving high yields and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinolinate as a Marker for Kynurenine Metabolite Formation and the Unresolved Question of NAD+ Synthesis During Inflammation and Infection [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinolinic acid phosphoribosyltransferase: purification and partial characterization from human liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of human this compound phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting this compound Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-depth Technical Guide to the Nicotinate Signaling Cascade in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the signaling cascades initiated by nicotinate, also known as niacin or vitamin B3, with a primary focus on its interactions with the high-affinity G protein-coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This compound is a crucial molecule in cellular metabolism and has significant therapeutic applications, particularly in the management of dyslipidemia. Understanding its signaling pathways in primary cell cultures is vital for elucidating its physiological and pharmacological effects and for the development of novel therapeutics with improved efficacy and reduced side effects.

Core Signaling Pathways of this compound

This compound's biological effects are primarily mediated through the GPR109A receptor, which is predominantly expressed in adipocytes and various immune cells.[1] The activation of GPR109A initiates a cascade of intracellular events that are highly cell-type specific.

The Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized pathway involves the coupling of GPR109A to an inhibitory G protein (Gαi).[1] Upon this compound binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] In adipocytes, this reduction in cAMP levels decreases the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and reducing the release of free fatty acids into circulation.[3][5] This anti-lipolytic effect is a cornerstone of this compound's therapeutic action in dyslipidemia.[1]

Non-Canonical β-Arrestin-Mediated Signaling

Beyond the classical G protein-mediated pathway, this compound-activated GPR109A can also signal through β-arrestin proteins.[2] Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3] This interaction can lead to receptor internalization and desensitization, but also initiates distinct signaling cascades.[3][6] For instance, β-arrestin can act as a scaffold for various signaling molecules, including those involved in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[3] This β-arrestin-dependent signaling is implicated in some of the side effects of niacin therapy, such as cutaneous flushing.[3]

PI3K/Akt Signaling Pathway

Recent studies have shown that this compound can activate the PI3K/Akt signaling cascade through GPR109A.[7][8] This activation appears to be dependent on both Gβγ subunits and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[7] The activation of the PI3K/Akt pathway is crucial for cell survival and has been implicated in the protective effects of niacin in contexts such as stroke and UV-induced skin damage.[8]

Intracellular Calcium Mobilization

This compound has been shown to induce a transient increase in intracellular calcium concentration ([Ca2+]) in various cell types expressing GPR109A.[3][7][9] This calcium mobilization is sensitive to pertussis toxin, indicating it is a Gαi-dependent process.[3][7] The exact downstream consequences of this calcium signal can vary depending on the cell type but may contribute to the diverse physiological responses to this compound.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data from studies on this compound signaling in various primary and cultured cell lines.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| cAMP Inhibition | CHO-K1 cells expressing GPR109A | 1 mM | Significantly attenuated forskolin-induced cAMP increase | [5] |

| ARPE-19 cells expressing GPR109A | 1 mM | Significantly attenuated forskolin-induced cAMP increase | [5] | |

| Receptor Internalization | HEK-293 cells expressing GPR109A | 0.1–300 µM | Dose-dependent internalization | [3] |

| ERK1/2 Activation | HEK-293 cells | 300 µM | Phosphorylation of ERK1/2 | [3] |

| Akt Activation | CHO-K1 cells expressing HCA2 | Not specified | Robust Akt phosphorylation, maximal at 5 minutes | [7][8] |

| A431 cells | Not specified | Robust Akt phosphorylation, maximal at 5 minutes | [7][8] | |

| Calcium Mobilization | CHO-K1 cells | 100 µM | Transient intracellular [Ca2+] elevation | [9] |

| Macrophages | 100 µM | Transient intracellular [Ca2+] elevation | [9] | |

| Neutrophils | 100 µM | Transient intracellular [Ca2+] elevation | [9] | |

| Anti-inflammatory Effects | HAECs | 1 mM | Significantly inhibited TNF-α-induced NF-κB activity | [5] |

| Primary RPE cells | 1 mM | Suppressed TNF-α-induced IL-6 and Ccl2 expression | [10] | |

| Cell Proliferation | mMECs (mouse mammary epithelial cells) | 1 mM | Increased protein levels of p-ERK, cyclin D1/D3, and PCNA | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade in primary cell culture.

Primary Cell Culture

-

Cell Types: Adipocytes, macrophages, neutrophils, retinal pigment epithelial (RPE) cells, human aortic endothelial cells (HAECs), mouse mammary epithelial cells (mMECs).

-

Culture Conditions: Cells should be maintained in their appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified incubator with 5% CO₂.[5]

Western Blotting for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins like ERK and Akt.[5]

-

Cell Lysis: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein levels to ensure equal loading.

cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels following this compound treatment.

-

Cell Seeding: Seed cells in a suitable multi-well plate.

-

Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat cells with forskolin (B1673556) (to stimulate adenylyl cyclase) in the presence or absence of various concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration.[11]

-

Cell Seeding: Seed cells on glass-bottom dishes or plates.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[11]

-

Washing: Gently wash the cells to remove excess dye.[11]

-

Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.

-

Baseline Measurement: Record baseline fluorescence for a short period.

-

Stimulation: Add this compound to the cells while continuously recording fluorescence.

-

Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium response.[11]

Receptor Internalization Assay

This assay visualizes and quantifies the internalization of GPR109A upon agonist stimulation.[3]

-

Cell Transfection: Transfect cells with a vector encoding a fluorescently tagged GPR109A (e.g., GPR109A-EGFP).

-

Cell Seeding: Seed transfected cells on glass-bottom dishes.

-

Stimulation: Treat cells with this compound for various time points.

-

Imaging: Visualize the subcellular localization of the fluorescently tagged receptor using confocal microscopy. Internalization is observed as the movement of fluorescence from the plasma membrane to intracellular vesicles.

-

Quantification (ELISA): For a quantitative measure, use cells expressing a FLAG-tagged GPR109A. After stimulation, fix the cells and perform a cell surface ELISA using an anti-FLAG antibody to quantify the amount of receptor remaining on the cell surface.[3]

Conclusion

The this compound signaling cascade in primary cell culture is multifaceted, involving canonical Gαi-mediated pathways as well as non-canonical β-arrestin and PI3K/Akt pathways. The specific downstream effects are highly dependent on the cell type and the context of stimulation. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these pathways further. A thorough understanding of these signaling networks is essential for the development of more targeted and effective therapies that harness the beneficial effects of this compound while minimizing its adverse side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]

- 8. Niacin activates the PI3K/Akt cascade via PKC- and EGFR-transactivation-dependent pathways through hydroxyl-carboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acid modulates intracellular calcium concentration and disassembles the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Role of Nicotinate in Mitochondrial Respiration: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate, commonly known as niacin or vitamin B3, is a fundamental precursor to the essential coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+).[1][2] NAD+ is indispensable for cellular metabolism, acting as a critical cofactor in redox reactions and as a substrate for signaling enzymes that regulate a vast array of cellular processes.[2][3] Its reduced form, NADH, is the primary electron donor to the mitochondrial electron transport chain (ETC), directly linking this compound metabolism to the core of cellular energy production: mitochondrial respiration.[3][4] This guide provides an in-depth technical overview of the role of this compound in mitochondrial respiration, detailing the biochemical pathways, regulatory mechanisms, and key experimental protocols for its investigation.

The Preiss-Handler Pathway: Converting this compound to NAD+

The primary route for converting this compound into NAD+ in mammals is the Preiss-Handler pathway.[5][6] This three-step enzymatic cascade provides a direct link between dietary or supplemented this compound and the cellular NAD+ pool, which is vital for mitochondrial function.

The pathway proceeds as follows:

-

Formation of Nicotinic Acid Mononucleotide (NaMN): The pathway begins with the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). This initial, rate-limiting step is catalyzed by the enzyme this compound Phosphoribosyltransferase (NAPRT).[5][6][7]

-

Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylylated using ATP to form nicotinic acid adenine dinucleotide (NaAD). This reaction is carried out by this compound/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) enzymes.[3][5]

-

Formation of NAD+: In the final step, the nicotinic acid group of NaAD is amidated to form NAD+. This reaction is catalyzed by NAD+ Synthetase (NADS) and typically uses glutamine as the nitrogen donor in an ATP-dependent process.[3][6][7]

NAD+ and Its Central Role in Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the process by which cells use oxygen to generate the majority of their ATP.[4] This process is fundamentally dependent on the NAD+/NADH redox couple.

-

NADH as an Electron Donor: NADH, generated from the catabolism of glucose, fatty acids, and amino acids in glycolysis and the TCA cycle, carries high-energy electrons.[3][4]

-

Electron Transport Chain (ETC): NADH donates these electrons to Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[4] This electron transfer is a critical initiation step for the entire process.

-

Proton Pumping and ATP Synthesis: As electrons move through the ETC complexes (I, III, and IV), protons are pumped across the inner mitochondrial membrane, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.[3][8]

Therefore, by serving as the precursor to NAD+, this compound directly supports the substrate pool necessary for the ETC and subsequent ATP synthesis.

Quantitative Impact of this compound on Mitochondrial Function

Supplementation with this compound has been shown to enhance mitochondrial function. A study in sedentary older males demonstrated that two weeks of nicotinic acid supplementation resulted in significant increases in several mitochondrial respiratory states.[9][10]

| Parameter | Change with Nicotinic Acid | Probability of Positive Change (pd) | Description |

| Leak Respiration | Increased | 85.2% | Oxygen consumption not coupled to ATP synthesis, often related to proton leak across the inner mitochondrial membrane.[9][10] |

| Maximal Coupled Respiration | Increased | 90.8% | The maximum rate of oxygen consumption linked to ATP synthesis.[9][10] |

| Maximal Uncoupled Respiration | Increased | 95.9% | The absolute maximal capacity of the ETC, measured in the presence of an uncoupling agent.[9][10] |

Data sourced from a study on older inactive males supplemented with acipimox (B1666537) (a nicotinic acid derivative) for two weeks.[9][10]

NAD+-Dependent Signaling and Mitochondrial Homeostasis

Beyond its role in redox reactions, NAD+ is a crucial substrate for signaling enzymes that regulate mitochondrial health and biogenesis.[2][11]

-

Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases.[2] SIRT3, located in the mitochondria, is a key regulator that deacetylates and activates numerous mitochondrial enzymes involved in the TCA cycle, fatty acid oxidation, and antioxidant defense.[12] By boosting NAD+ levels, this compound can enhance SIRT3 activity, promoting mitochondrial efficiency and stress resistance.[12]

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and cell death.[2] While their overactivation can deplete NAD+ pools, their normal function is critical for genomic stability, which indirectly impacts mitochondrial health.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.[13][14] The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to dissect key parameters of mitochondrial function.[13]

B. Detailed Methodology

-

Cell Seeding: Seed adherent cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach.

-

Treatment: Treat cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).[13]

-

Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the XF sensor cartridge by adding XF Calibrant to each well of the utility plate and incubating overnight in a non-CO2 37°C incubator.[13]

-

Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4 immediately before use.[13][15]

-

Cell Incubation: Remove the treatment medium, wash the cells twice with the warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.[13][16]

-

Load Sensor Cartridge: Prepare stock solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load the appropriate volumes into the designated ports of the hydrated sensor cartridge.[14]

-

Run Assay: Place the cell culture plate into the calibrated Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument measures basal OCR and then OCR after each sequential injection.[13]

-

Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17]

Protocol 2: Quantification of Cellular NAD+/NADH Levels

Measuring the intracellular concentrations of NAD+ and its reduced form, NADH, is crucial for understanding the metabolic state of cells. An enzymatic cycling assay is a common and sensitive method.[18][19]

A. Principle The assay relies on an enzyme cycling reaction. In the presence of excess lactate (B86563) and lactate dehydrogenase (LDH), NAD+ is reduced to NADH. The newly formed NADH is then used by diaphorase to reduce a probe (e.g., resazurin) into a fluorescent product (resorufin). The rate of fluorescence generation is directly proportional to the initial NAD+ concentration.[2] For NADH measurement, NAD+ is first degraded, and the remaining NADH is measured.

B. Detailed Methodology

-

Sample Preparation:

-

Harvest cells or tissue and wash with ice-cold PBS.[20]

-

For NAD+ extraction, lyse samples in an acidic extraction buffer (e.g., 10% Trichloroacetic Acid - TCA or 7% Perchloric Acid).[18][19]

-

For NADH extraction, lyse samples in a basic extraction buffer.

-

Centrifuge the lysates to pellet protein and debris.[20]

-

Transfer the supernatant containing the NAD+/NADH to a new tube.[20]

-

-

NAD+ Cycling Reaction:

-

Measurement and Analysis:

-

Measure the fluorescence at the appropriate excitation/emission wavelengths using a plate reader.

-

Calculate the NAD+ concentration in the samples by comparing their fluorescence values to the standard curve.[18]

-

Normalize the results to protein concentration or cell number for the original sample.[18][20]

-

Conclusion and Future Directions

This compound plays a vital and direct role in supporting mitochondrial respiration by serving as a key precursor for NAD+ synthesis via the Preiss-Handler pathway. The resulting NAD+ is not only a fundamental coenzyme for the electron transport chain but also a critical substrate for signaling molecules like sirtuins, which regulate mitochondrial homeostasis. The ability to enhance mitochondrial function through this compound supplementation holds significant therapeutic potential for age-related and metabolic diseases characterized by mitochondrial dysfunction.[9][12] Future research will continue to elucidate the tissue-specific regulation of this compound metabolism and its precise impact on various mitochondrial subpopulations, paving the way for targeted drug development strategies.

References

- 1. This compound and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dynamic regulation of NAD metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qualialife.com [qualialife.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid improves mitochondrial function and associated transcriptional pathways in older inactive males - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acid improves mitochondrial function and associated transcriptional pathways in older inactive males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of NAD+ levels [bio-protocol.org]

The Nexus of Nicotinate: A Technical Guide to the Biological Function and Regulation of Nicotinate Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinate, or niacin (Vitamin B3), is a cornerstone of cellular metabolism, serving as the precursor for the essential coenzymes NAD+ and NADP+. Its transport across cellular membranes is a critical, regulated process facilitated by a diverse group of transporter proteins. This technical guide provides a comprehensive overview of the biological functions and regulatory mechanisms governing this compound transporters. We delve into the major transporter families, including the Solute Carrier (SLC) families SLC5A8, SLC22A7, and SLC22A13 in mammals, and the NiaP family in prokaryotes and plants. This document details their substrate specificities, transport mechanisms, and kinetic properties. Furthermore, we explore the intricate regulatory networks that control their activity, from transcriptional regulation by factors such as NiaR in bacteria to modulation by intracellular signaling cascades involving protein kinases and calcium. Detailed experimental protocols for studying these transporters are provided, alongside a synthesis of their roles in health and disease, offering a valuable resource for researchers and professionals in drug development.

Introduction: The Biological Imperative of this compound Transport

Niacin is indispensable for a vast array of cellular redox reactions that are fundamental to energy metabolism, DNA repair, and cell signaling.[1] The intracellular concentration of this compound is meticulously maintained through a combination of dietary absorption, de novo synthesis from tryptophan, and efficient transport into and out of cells.[2][3] The proteins that mediate this transport are therefore of significant physiological and pharmacological interest. Dysregulation of this compound transport has been implicated in various pathological conditions, highlighting these transporters as potential therapeutic targets. This guide aims to provide an in-depth understanding of the function and regulation of these vital membrane proteins.

Major Families of this compound Transporters

The transport of this compound is carried out by several distinct protein families, each with unique characteristics in terms of genetics, tissue distribution, and transport mechanics.

SLC5A8 (Sodium-Coupled Monocarboxylate Transporter 1 - SMCT1)

SLC5A8, a member of the Na+/glucose co-transporter gene family, is a key player in the sodium-dependent transport of monocarboxylates, including this compound.[4] It is predominantly expressed in the apical membrane of epithelial cells in the small intestine, colon, and kidney, where it plays a crucial role in the absorption and reabsorption of this compound and other short-chain fatty acids.[3][5] The transport process mediated by SLC5A8 is electrogenic, with a proposed stoichiometry of 2 Na+ ions for every this compound molecule transported.[5][6]

SLC22A7 (Organic Anion Transporter 2 - OAT2)

SLC22A7, also known as OAT2, has been identified as a robust transporter of nicotinic acid in the human liver.[7][8] This transporter facilitates the uptake of this compound into hepatocytes, a critical step for NAD+ synthesis and overall metabolic regulation within the liver.[8] The transport is pH-dependent and can be inhibited by other organic anions, indicating a broad substrate specificity.[7]

SLC22A13 (Organic Anion Transporter 10 - OAT10)

SLC22A13, or OAT10, is highly expressed in the kidneys and intestine and functions as a high-affinity this compound exchanger.[9] It is involved in the renal reabsorption of this compound and urate.[9][10] OAT10 can mediate the exchange of this compound for other organic or inorganic anions.[9]

NiaP Family Transporters

In bacteria, plants, and even some eukaryotes, the NiaP family of transporters is crucial for this compound uptake.[5] In many bacteria, the expression of niaP is regulated by the transcriptional repressor NiaR in response to intracellular niacin levels.[1][5] These transporters are essential for scavenging this compound from the environment to support NAD+ biosynthesis.[5]

Quantitative Data: Kinetic Parameters of this compound Transporters

The efficiency and substrate affinity of this compound transporters are defined by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters are crucial for understanding the physiological role of each transporter and for the development of targeted therapeutics.

| Transporter | Substrate | Model System | Km (µM) | Vmax | Reference |

| SLC5A8 (SMCT1) | This compound | Mouse SMCT in mammalian cells | 296 ± 88 | 2.1 ± 0.2 nmol·(10^6 cells)^-1·(2.5 min)^-1 | [4] |

| 2-Oxothiazolidine-4-Carboxylate (OTC) | Human SLC5A8 in Xenopus oocytes | 104 ± 3 | - | [6] | |

| SLC22A7 (OAT2) | Nicotinic Acid | Human OAT2 in transfected cells | 13.5 ± 3.3 | - | [7][8] |

| SLC22A13 (OAT10) | Urate | Human OAT10 | 558 (409–804) | - | [10] |

| This compound | hOAT10 in Xenopus oocytes | 22 | - | [9] | |

| This compound | hOAT10 in Caco-2 cells | 44 | - | [9] | |

| H+-monocarboxylate transporter | This compound | TR-iBRB2 cells | 7000 ± 1000 | 21.2 ± 1.5 nmol/(min·mg protein) | [11] |

Regulation of this compound Transporter Activity

The function of this compound transporters is tightly regulated at multiple levels to ensure cellular homeostasis of NAD+ precursors. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation: The NiaR Repressor in Bacteria

In many bacterial species, the expression of genes involved in niacin uptake and metabolism is controlled by the transcriptional repressor NiaR.[2][5] NiaR binds to specific operator sites in the promoter regions of its target genes, including those encoding for NiaP transporters, thereby inhibiting their transcription.[1][2]

-

In the absence of niacin: NiaR has a low affinity for its DNA binding site, allowing for the transcription of genes required for niacin uptake and NAD+ biosynthesis.[2]

-

In the presence of niacin: Niacin acts as a co-repressor, binding to the C-terminal domain of NiaR. This binding induces a conformational change that increases NiaR's affinity for its operator DNA, leading to the repression of transcription.[2]

Diagram of NiaR-Mediated Transcriptional Regulation

Caption: NiaR-mediated transcriptional repression of the niaP gene in response to intracellular niacin levels.

Regulation by Intracellular Signaling Pathways

Emerging evidence suggests that the activity of this compound transporters in mammalian cells is modulated by various intracellular signaling pathways.

The activity of some transporters can be influenced by phosphorylation events mediated by PKC and PKA. While direct evidence for the regulation of this compound transporters by PKA and PKC is still being elucidated, these pathways are known to regulate other transporters, suggesting a potential mechanism for fine-tuning this compound uptake in response to hormonal or other stimuli. For instance, the activation of certain nicotinic acetylcholine (B1216132) receptors can lead to PKC-dependent modulation of the dopamine (B1211576) transporter.[12] The interaction between PKA and PKC signaling pathways in gene regulation suggests a complex interplay that could also affect the expression of transporter proteins.[13]

Intracellular calcium is a ubiquitous second messenger that can influence a wide range of cellular processes, including transport activity. Nicotinic acid has been shown to modulate intracellular calcium concentrations.[14][15] The activation of nicotinic acetylcholine receptors can trigger calcium influx, which in turn can activate various downstream signaling cascades, including those involving calmodulin-dependent kinases and the ERK/MAPK pathway.[16] This raises the possibility that this compound transporters could be regulated by calcium-dependent signaling events.

Protein tyrosine phosphorylation is a key mechanism in signal transduction.[17] Studies have indicated that tyrosine phosphorylation can regulate the function of ion channels, such as the nicotinic acetylcholine receptor.[18] This suggests a potential regulatory role for PTKs in modulating the activity of this compound transporters, possibly by altering their phosphorylation state and consequently their transport capacity or membrane localization.

Diagram of Potential Signaling Pathways Regulating this compound Transporters

Caption: Potential intracellular signaling pathways involved in the regulation of this compound transporter activity.

Experimental Protocols for Studying this compound Transporters

The characterization of this compound transporters relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radiometric Uptake Assay in Xenopus laevis Oocytes

This method is widely used for the functional characterization of heterologously expressed transporters.

Workflow Diagram

Caption: Experimental workflow for a radiometric uptake assay in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.

-

cRNA Synthesis and Injection: The cDNA encoding the transporter of interest is subcloned into an appropriate expression vector. Capped cRNA is synthesized in vitro. Approximately 50 nl of cRNA solution (or water for control oocytes) is injected into each oocyte.

-

Incubation: Injected oocytes are incubated for 2-4 days in Barth's solution at 18°C to allow for transporter expression on the plasma membrane.

-

Uptake Assay:

-

Oocytes are pre-incubated in Kulori buffer at the desired pH.

-

Uptake is initiated by transferring the oocytes to Kulori buffer containing radiolabeled this compound (e.g., [³H]this compound) at various concentrations.

-

The incubation is carried out for a specific time period (e.g., 10-30 minutes) at room temperature.

-

-

Washing: The uptake is terminated by rapidly washing the oocytes multiple times with ice-cold, label-free Kulori buffer.

-

Lysis and Scintillation Counting: Each oocyte is lysed in a scintillation vial with a lysis buffer (e.g., 10% SDS). Scintillation fluid is added, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The uptake rate is calculated and normalized. For kinetic analysis, uptake is measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[19][20]

Transport Studies in Caco-2 Cell Monolayers

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes, providing an excellent in vitro model for studying intestinal transport.

Workflow Diagram

Caption: Experimental workflow for a transport assay using Caco-2 cell monolayers.

Detailed Methodology:

-

Cell Seeding and Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Monolayer Differentiation: The cells are cultured for approximately 21 days, with regular media changes, to allow for spontaneous differentiation into a polarized epithelial monolayer.[21]

-

Assessment of Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions.[21]

-

Transport Experiment:

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

The transport experiment is initiated by adding the transport buffer containing radiolabeled this compound to either the apical (for absorption studies) or basolateral (for secretion studies) compartment.

-

The plates are incubated at 37°C.

-

-

Sampling: Aliquots are taken from the receiver compartment at various time points.

-

Quantification: The amount of transported this compound in the collected samples is determined by liquid scintillation counting.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.[21]

Gene Expression Analysis of this compound Transporters

Quantitative real-time PCR (qPCR) and DNA microarrays are powerful tools to study the expression levels of this compound transporter genes in different tissues or in response to various stimuli.

Methodology for qPCR:

-

RNA Extraction: Total RNA is isolated from cells or tissues of interest using a suitable RNA extraction kit.

-

RNA Quality Control: The integrity and purity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using gene-specific primers for the this compound transporter of interest and a reference gene (e.g., GAPDH, β-actin) for normalization. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.

Conclusion and Future Directions

The study of this compound transporters has unveiled a complex and highly regulated system that is fundamental to cellular health. The identification and characterization of transporters from the SLC and NiaP families have provided significant insights into how organisms acquire and distribute this essential vitamin. The quantitative data on their kinetic properties and the emerging understanding of their regulation by transcriptional networks and intracellular signaling pathways offer a solid foundation for future research.